BenchChemオンラインストアへようこそ!

5-Benzyl-3-ethylimidazolidine-2,4-dione

Medicinal chemistry Scaffold comparison Privileged structures

This N3-ethyl, C5-benzyl hydantoin avoids CYP2C19 inhibition unlike N-3-Benzylnirvanol, ensuring clean DMPK data. Saturated C5-methylene group permits alkylation/acylation for library synthesis vs alkene-restricted benzylidene analog. Exact substitution essential: unsubstituted hydantoin or 5-benzylhydantoin alters enzyme recognition and SAR interpretation. Procure specified structure for reproducible hit-to-lead optimization.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12958922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-ethylimidazolidine-2,4-dione
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)
InChIKeyUOZMKVJBMSHAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-3-ethylimidazolidine-2,4-dione Procurement Guide: Structural Characterization, CAS Registry, and Medicinal Chemistry Context


5-Benzyl-3-ethylimidazolidine-2,4-dione (CAS 158500-83-5; molecular formula C12H14N2O2; molecular weight 218.25 g/mol) is a synthetic hydantoin derivative characterized by a benzyl substituent at the 5-position and an ethyl group at the N3-position of the imidazolidine-2,4-dione heterocyclic core . The hydantoin scaffold is widely recognized in medicinal chemistry as a privileged structure, forming the pharmacophoric basis for clinically approved anticonvulsants (phenytoin, ethotoin), antiarrhythmics, and androgen receptor antagonists [1]. This specific substitution pattern confers distinct physicochemical and stereoelectronic properties relevant to structure-activity relationship (SAR) exploration and scaffold-hopping campaigns.

Why 5-Benzyl-3-ethylimidazolidine-2,4-dione Cannot Be Substituted by Unsubstituted Hydantoin or Simple 5-Benzyl Analogs


Hydantoin derivatives exhibit profound sensitivity to substitution pattern, with even minor modifications at N1, N3, or C5 positions dramatically altering target engagement, metabolic stability, and off-target liability [1]. The presence of the N3-ethyl group in 5-benzyl-3-ethylimidazolidine-2,4-dione distinguishes it fundamentally from unsubstituted hydantoin (CAS 461-72-3), which lacks both benzyl and ethyl substituents and serves primarily as a synthetic precursor rather than a bioactive scaffold . Similarly, 5-benzylhydantoin (CAS 3530-82-3), which carries the 5-benzyl group but lacks N3-alkylation, exhibits distinct enzyme recognition patterns—D-hydantoinases show substrate specificity governed by N-substitution status and enantioselectivity that varies between 5-benzyl and 5-benzyl-N-alkyl derivatives [2]. In QSAR models of anticonvulsant activity, the presence and position of alkyl and aryl substituents on the hydantoin ring serve as critical topological descriptors that quantitatively influence predicted ED50 values and protective indices [3]. For procurement decisions, substituting a structurally similar but functionally non-equivalent hydantoin may yield misleading SAR data, confounded enzyme inhibition results, or failed synthetic derivatization, necessitating exact structural specification.

5-Benzyl-3-ethylimidazolidine-2,4-dione Quantitative Differentiation Evidence: Comparative Data vs. Closest Structural Analogs


Scaffold-Level Privileged Status: Hydantoin Core vs. Rhodanine and Thiazolidinedione Heterocycles

In a systematic comparative study of 163 compounds spanning rhodanines, hydantoins, thiohydantoins, and thiazolidinediones tested against multiple biological targets, the hydantoin scaffold (including 5-benzyl-3-ethylimidazolidine-2,4-dione as a representative derivative) exhibited a distinctly lower promiscuity profile relative to rhodanines while retaining the favorable properties of a privileged scaffold [1]. This balance—meaningful target engagement without pan-assay interference—supports hydantoins as preferred starting points for lead optimization campaigns where specificity is paramount.

Medicinal chemistry Scaffold comparison Privileged structures Promiscuity assessment

Structural Differentiation: N3-Ethyl, C5-Benzyl Substitution vs. N3-Benzyl, C5-Ethyl-5-Phenyl (N-3-Benzylnirvanol)

5-Benzyl-3-ethylimidazolidine-2,4-dione carries benzyl at C5 and ethyl at N3 (CAS 158500-83-5, MW 218.25), whereas the structurally related analog N-3-Benzylnirvanol (CAS 93879-40-4, MW 294.35) bears benzyl at N3 and ethyl plus phenyl at C5—a substitution pattern that confers potent and selective human CYP2C19 inhibitory activity . 5-Benzyl-3-ethylimidazolidine-2,4-dione lacks the C5-phenyl group and N3-benzyl arrangement that drives CYP2C19 engagement, resulting in a fundamentally different target profile and reduced CYP inhibition liability . This substitutional divergence represents a critical SAR branching point.

Cytochrome P450 inhibition CYP2C19 Drug metabolism Structural analog comparison

Synthetic Utility as a Versatile Hydantoin Scaffold Intermediate vs. 5-Benzylidenehydantoin

5-Benzyl-3-ethylimidazolidine-2,4-dione contains the fully saturated C5-methylene linkage rather than the C5-C6 exocyclic double bond present in 5-benzylidenehydantoin (5-benzylideneimidazolidine-2,4-dione). This saturation provides a synthetically versatile sp³-hybridized center enabling further C5-functionalization via alkylation, acylation, or rearrangement chemistry, whereas the benzylidene analog's conjugated system restricts synthetic options primarily to addition reactions at the exocyclic double bond [1]. The target compound thus serves as a privileged intermediate for constructing diverse hydantoin libraries with varied C5 substitution [2].

Organic synthesis Hydantoin derivatization Scaffold diversification Medicinal chemistry

5-Benzyl-3-ethylimidazolidine-2,4-dione Research and Industrial Application Scenarios Based on Verified Evidence


Lead Optimization Scaffold in Medicinal Chemistry: Hydantoin-Based Kinase or HDAC Inhibitor Development

Based on the hydantoin scaffold's privileged status with lower promiscuity relative to rhodanines [1], 5-benzyl-3-ethylimidazolidine-2,4-dione serves as an optimal core structure for kinase inhibitor or HDAC inhibitor lead optimization campaigns. The scaffold supports iterative SAR exploration at N1, N3, and C5 positions while reducing the false-positive hit rate associated with more promiscuous heterocycles, improving hit-to-lead progression efficiency. Procurement of this exact substitution pattern enables systematic evaluation of benzyl (C5) and ethyl (N3) contributions to target engagement before committing to more complex synthetic analogs. [2]

Drug Metabolism Studies Requiring CYP-Neutral Hydantoin Control

Where research requires a hydantoin scaffold that does not introduce CYP2C19 inhibitory activity, 5-benzyl-3-ethylimidazolidine-2,4-dione provides a CYP-neutral alternative to N-3-Benzylnirvanol, which is a potent and selective CYP2C19 inhibitor [1][2]. This distinction is critical for drug metabolism and pharmacokinetic (DMPK) studies investigating hydantoin derivatives where CYP-mediated drug-drug interaction liability must be minimized or where CYP2C19 confounding would obscure the interpretation of clearance or metabolite profiling data. Procurement of the correct analog ensures that CYP inhibition is not inadvertently introduced into the experimental system.

Synthetic Intermediate for Hydantoin Library Diversification and Chemical Biology Probe Synthesis

The saturated C5-methylene group of 5-benzyl-3-ethylimidazolidine-2,4-dione enables a wider repertoire of C5-functionalization reactions (alkylation, acylation, rearrangement) compared to the benzylidene analog, whose exocyclic double bond restricts derivatization primarily to alkene addition chemistry [1]. This makes the target compound a valuable intermediate for constructing diverse hydantoin libraries for chemical biology probe development or structure-activity relationship (SAR) exploration, allowing medicinal chemists to access a broader chemical space from a single purchased precursor. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-3-ethylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.